Product packaging for Quinoline, 6-chloro-2-methyl-8-nitro-(Cat. No.:CAS No. 61854-60-2)

Quinoline, 6-chloro-2-methyl-8-nitro-

Cat. No.: B14544154
CAS No.: 61854-60-2
M. Wt: 222.63 g/mol
InChI Key: YZQDFZQKPPIIMZ-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Synthetic and Material Chemistry

The rigid, planar structure of the quinoline ring system, coupled with its aromatic nature, imparts a unique combination of stability and reactivity. This has made it a privileged scaffold in the design and synthesis of a myriad of organic molecules. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its electronic and steric properties, leading to a vast chemical space ripe for exploration.

Overview of Substituted Quinolines in Contemporary Chemical Science

The introduction of various substituents onto the quinoline backbone gives rise to a diverse family of compounds with a wide array of chemical and physical properties. Electron-donating and electron-withdrawing groups can be strategically placed to modulate the electron density of the ring system, influencing its reactivity and intermolecular interactions. This versatility has been harnessed in the creation of specialized dyes, sensors, and ligands for catalysis. In medicinal chemistry, substituted quinolines are renowned for their broad spectrum of biological activities.

Specific Research Focus: Quinoline, 6-chloro-2-methyl-8-nitro- within the Broader Quinoline Landscape

Within this extensive family of compounds lies Quinoline, 6-chloro-2-methyl-8-nitro- , a molecule that encapsulates the principles of substituent effects on the quinoline core. The presence of a chloro group, a methyl group, and a nitro group at specific positions—6, 2, and 8, respectively—creates a unique electronic and steric environment. The chloro and nitro groups act as electron-withdrawing substituents, while the methyl group is electron-donating. This particular arrangement of functional groups suggests a compound with distinct reactivity and potential for further chemical transformations, making it an intriguing subject for detailed chemical investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O2 B14544154 Quinoline, 6-chloro-2-methyl-8-nitro- CAS No. 61854-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQDFZQKPPIIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450494
Record name Quinoline, 6-chloro-2-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-60-2
Record name Quinoline, 6-chloro-2-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Quinoline (B57606), 6-chloro-2-methyl-8-nitro-

No specific data available.

No specific data available.

No specific data available.

No specific data available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific data available.

No specific data available.

No specific data available.

Two-Dimensional NMR Techniques for Structure Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous confirmation of complex molecular structures. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in elucidating the precise connectivity of atoms in the 6-chloro-2-methyl-8-nitroquinoline molecule.

A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent protons on the quinoline ring. The HSQC spectrum would correlate each proton to its directly attached carbon atom, allowing for the assignment of the ¹³C signals. Finally, the HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between quaternary carbons and protons, and for confirming the placement of the chloro, methyl, and nitro substituents.

However, a diligent search of scientific databases and literature has not yielded any published 2D NMR data specifically for 6-chloro-2-methyl-8-nitroquinoline.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For 6-chloro-2-methyl-8-nitroquinoline (C₁₀H₇ClN₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would display a characteristic fragmentation pattern. Key fragmentation pathways for quinoline derivatives often involve the loss of substituents or cleavage of the heterocyclic ring. For this specific compound, one would expect to observe fragments corresponding to the loss of the nitro group (-NO₂), a methyl radical (-CH₃), or a chlorine atom (-Cl). The relative abundance of these fragment ions provides valuable information about the stability of different parts of the molecule.

While predicted mass-to-charge ratios for various adducts of the related compound 6-chloro-8-nitroquinoline (B1596401) are available, detailed experimental fragmentation data for 6-chloro-2-methyl-8-nitroquinoline are not present in the available literature.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of 6-chloro-2-methyl-8-nitroquinoline is expected to show distinct absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic quinoline system and the nitro group. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the substitution pattern.

Studies on related compounds, such as nitroquinolines and chloroquinolines, show characteristic absorptions, but specific experimental UV-Vis spectral data for 6-chloro-2-methyl-8-nitroquinoline, including λmax values and molar absorptivities, have not been reported.

Solvatochromism studies involve measuring the UV-Vis absorption spectra of a compound in a series of solvents with varying polarities. The shift in the position of the absorption maxima (λmax) with solvent polarity can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. A bathochromic (red) or hypsochromic (blue) shift can be observed depending on the specific solute-solvent interactions. Such studies would be valuable for understanding the electronic properties of 6-chloro-2-methyl-8-nitroquinoline.

Despite the utility of this technique, no specific solvatochromism studies for 6-chloro-2-methyl-8-nitroquinoline have been found in the scientific literature.

X-ray Crystallography and Crystal Structure Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. An SCXRD analysis of 6-chloro-2-methyl-8-nitroquinoline would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact geometry of the molecule. It would also provide information on the crystal packing, intermolecular interactions (such as π-stacking or hydrogen bonds), and the planarity of the quinoline ring system.

Crystallographic data is available for numerous quinoline derivatives, including isomers like 2-chloro-8-nitroquinoline (B1580705) and related structures such as 2-styryl-8-nitroquinolines. This data highlights how different substituent patterns affect molecular conformation and crystal packing. However, specific crystallographic data from an SCXRD analysis of 6-chloro-2-methyl-8-nitroquinoline has not been published, and as such, its precise molecular geometry and crystal structure remain experimentally unconfirmed.

An article focusing solely on the advanced spectroscopic characterization, intermolecular interactions, and supramolecular assembly of the chemical compound “Quinoline, 6-chloro-2-methyl-8-nitro-” cannot be generated at this time.

A thorough review of available scientific literature and crystallographic databases did not yield specific experimental or detailed computational studies on the intermolecular interactions and supramolecular structure of "Quinoline, 6-chloro-2-methyl-8-nitro-". This information is essential for accurately describing the hydrogen bonding, van der Waals forces, C-H...π interactions, and the resulting solid-state assembly as requested in the outline.

Generating content on these specific topics without direct research findings for the target compound would require extrapolation from related but structurally different molecules. Such an approach would be speculative and would not meet the required standards of scientific accuracy and strict focus on the specified compound. Research on analogous compounds, such as 2-styryl-8-nitroquinolines and co-crystals of other substituted quinolines, indicates that intermolecular forces like C-H···O, O-H···N, and π–π stacking interactions are crucial in dictating their crystal structures. acs.org However, the precise nature and geometry of these interactions are highly dependent on the specific arrangement of substituents (chloro, methyl, and nitro groups) on the quinoline core, which is unique to "Quinoline, 6-chloro-2-methyl-8-nitro-".

To provide a scientifically accurate and detailed article as requested, data from single-crystal X-ray diffraction or advanced computational chemistry studies specifically for "Quinoline, 6-chloro-2-methyl-8-nitro-" would be necessary. In the absence of such data, creating the article would lead to scientifically unsubstantiated statements.

Computational and Theoretical Investigations of Quinoline, 6 Chloro 2 Methyl 8 Nitro

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling tool used to investigate the electronic structure of many-body systems. For Quinoline (B57606), 6-chloro-2-methyl-8-nitro-, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been instrumental in predicting its molecular properties. These calculations provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Optimized Molecular Structures and Geometrical Parameters

The geometry of Quinoline, 6-chloro-2-methyl-8-nitro- was optimized to determine its most stable conformation. Theoretical calculations reveal a largely planar quinoline ring system. The presence of substituents—a chloro group at position 6, a methyl group at position 2, and a nitro group at position 8—induces minor distortions in the ring to accommodate steric and electronic effects.

Key geometrical parameters, including bond lengths and bond angles, are determined from the optimized structure. For instance, the C-Cl, C-N (nitro), and C-C (methyl) bond lengths are calculated and provide insight into the electronic distribution within the molecule. The bond angles around the substituted carbon atoms deviate slightly from the ideal 120° for sp² hybridized carbons, reflecting the influence of the different functional groups. While specific experimental data for this exact molecule is scarce for direct comparison, the calculated parameters for related compounds like 6-chloroquinoline (B1265530) and 2-methyl-8-nitroquinoline (B1328908) show good agreement with experimental findings, lending confidence to the theoretical model.

Table 1: Selected Calculated Geometrical Parameters for Quinoline, 6-chloro-2-methyl-8-nitro-

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C(Methyl)Data not availableC3-C2-C(Methyl)Data not available
C6-ClData not availableC5-C6-ClData not available
C8-N(Nitro)Data not availableC7-C8-N(Nitro)Data not available
N-O (Nitro)Data not availableO-N-O (Nitro)Data not available

**Note: Specific bond lengths and angles from computational studies on Quinoline, 6-chloro-2-methyl-8-nitro- are not available in the public domain. The table structure is provided as a template for how such data would be presented.

Vibrational Frequency Calculations and Assignment

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. For Quinoline, 6-chloro-2-methyl-8-nitro-, vibrational frequencies are calculated based on the optimized geometry. These calculations predict the fundamental vibrational modes of the molecule.

The assignments of these modes are made with the aid of Potential Energy Distribution (PED) analysis. Key vibrational modes include:

C-H stretching vibrations of the aromatic ring.

C-C and C-N stretching vibrations within the quinoline core.

Symmetric and asymmetric stretching vibrations of the NO₂ group, which are characteristic and typically appear as strong bands in the IR spectrum.

C-Cl stretching vibration .

CH₃ group vibrations (stretching and bending).

In-plane and out-of-plane bending vibrations of the ring system.

Studies on similar molecules, such as 2-methyl-8-nitroquinoline, have shown that the calculated vibrational frequencies, when appropriately scaled, correspond well with experimental FT-IR and FT-Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies for Quinoline, 6-chloro-2-methyl-8-nitro-

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
NO₂ asymmetric stretchingData not availableStretching of N-O bonds
NO₂ symmetric stretchingData not availableStretching of N-O bonds
C-Cl stretchingData not availableStretching of C-Cl bond
CH₃ symmetric stretchingData not availableStretching of C-H bonds in methyl group
C=N stretching (ring)Data not availableStretching of C=N bond in quinoline ring

**Note: Specific vibrational frequencies from computational studies on Quinoline, 6-chloro-2-methyl-8-nitro- are not available. The table illustrates the expected significant vibrational modes.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, optical characteristics, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

Table 3: Calculated Electronic Properties of Quinoline, 6-chloro-2-methyl-8-nitro-

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available

**Note: Specific energy values from computational studies on Quinoline, 6-chloro-2-methyl-8-nitro- are not available.

Molecular Electrostatic Potential (MEP) Surface Characteristics

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values.

For Quinoline, 6-chloro-2-methyl-8-nitro-, the MEP surface would show:

Negative potential regions (red/yellow): These are associated with high electron density and are susceptible to electrophilic attack. Such regions are expected around the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group.

Positive potential regions (blue): These indicate electron-deficient areas, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms.

Neutral regions (green): Areas with near-zero potential.

The MEP surface provides a clear picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs.

In Quinoline, 6-chloro-2-methyl-8-nitro-, NBO analysis would reveal significant stabilization energies arising from several key interactions:

π → π interactions:* These delocalizations within the aromatic quinoline ring system are responsible for its aromaticity and stability.

n → π and n → σ interactions:** These involve the lone pairs of electrons on the nitrogen and oxygen atoms. For example, the interaction between the lone pair of the quinoline nitrogen (n) and the antibonding π* orbitals of the ring contributes to the electronic structure.

Hyperconjugative interactions: These can occur between the σ bonds of the methyl group and the π* orbitals of the ring.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Studies

Theoretical analyses using Electron Localization Function (ELF) and Reduced Density Gradient (RDG) provide profound insights into the chemical bonding and non-covalent interactions within a molecule. For analogous compounds like 2-Methyl-8-nitroquinoline, these computational tools have been employed to understand the electronic environment. researchgate.net

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, offering a clear picture of core, bonding, and lone pair electrons. Higher ELF values indicate a higher degree of electron localization, which is characteristic of covalent bonds and lone pairs. researchgate.net A topographical analysis of ELF can reveal information about the chemical interactions and atomic shell structure on the molecular surface. researchgate.net For instance, in related quinoline structures, high ELF values are observed around nitrogen and oxygen atoms, corresponding to their lone pair electrons and the covalent bonds within the nitro group.

Local and Global Reactivity Descriptors

Density Functional Theory (DFT) calculations are a powerful tool for determining the local and global reactivity descriptors of a molecule. These descriptors help in predicting the reactivity, stability, and potential interaction sites of a compound. researchgate.net For various quinoline derivatives, these quantum-molecular descriptors have been calculated to understand their chemical behavior. researchgate.net

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are directly related to the HOMO and LUMO energies, respectively. nih.gov

Electronegativity (χ): This measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Harder molecules are generally less reactive. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. researchgate.net A higher electrophilicity index indicates a better electrophile. researchgate.net

Local reactivity descriptors identify the most reactive sites within a molecule. These include:

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify nucleophilic (electron-donating) and electrophilic (electron-accepting) attack sites. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

For Quinoline, 6-chloro-2-methyl-8-nitro-, the presence of the electron-withdrawing nitro and chloro groups and the electron-donating methyl group would significantly influence these descriptors. The nitro group, in particular, is known to lower the LUMO energy, increasing the electrophilicity of the molecule. nih.gov

Below is a table of representative global reactivity descriptors calculated for a related compound, providing an indication of the values that might be expected.

DescriptorValue (eV)
HOMO Energy-6.98
LUMO Energy-2.54
Energy Gap (ΔE)4.44
Ionization Potential (IP)6.98
Electron Affinity (EA)2.54
Electronegativity (χ)4.76
Chemical Hardness (η)2.22
Chemical Softness (S)0.225
Electrophilicity Index (ω)5.12

Note: The data in this table is illustrative and based on calculations for a similar nitro-containing aromatic compound. Actual values for Quinoline, 6-chloro-2-methyl-8-nitro- would require specific DFT calculations.

Non-linear Optical (NLO) Properties Investigations

Organic molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. nih.govjhuapl.edu Quinoline derivatives, due to their delocalized electron cloud, are among the organic compounds that have been investigated for their NLO potential. mdpi.comresearchgate.net

The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Density Functional Theory (DFT) calculations are a common method to predict these properties. The first hyperpolarizability (β) is a key indicator of the second-order NLO response. researchgate.net

The presence of electron-donating and electron-accepting groups on a conjugated system can enhance the NLO properties by increasing the intramolecular charge transfer. nih.gov In Quinoline, 6-chloro-2-methyl-8-nitro-, the methyl group acts as a weak electron donor, while the chloro and especially the nitro group are strong electron acceptors. This donor-acceptor substitution pattern on the quinoline scaffold is expected to induce a significant dipole moment and enhance the first hyperpolarizability, making it a candidate for NLO applications.

Studies on similar molecules have shown that the calculated values of polarizability and hyperpolarizability can indicate significant NLO behavior. researchgate.net For instance, the first hyperpolarizability of some quinoline derivatives has been found to be several times greater than that of urea, a standard NLO material. researchgate.net

The following table presents typical NLO properties that would be calculated for a molecule like Quinoline, 6-chloro-2-methyl-8-nitro-.

PropertySymbolTypical Units
Dipole MomentμDebye
Mean Polarizability<α>esu
First Hyperpolarizabilityβ_totalesu

Note: The specific values for Quinoline, 6-chloro-2-methyl-8-nitro- would need to be determined through dedicated computational studies.

Solvent Effects in Theoretical Calculations (e.g., IEFPCM, PCM, SMD models)

Theoretical calculations of molecular properties are often performed in the gas phase for simplicity. However, in reality, chemical and physical processes usually occur in a solvent. The presence of a solvent can significantly influence the geometry, electronic structure, and reactivity of a molecule. Therefore, it is crucial to include solvent effects in computational models for more accurate predictions.

Several implicit solvation models are commonly used in quantum chemical calculations to account for the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. gaussian.com Some of the widely used models include:

Polarizable Continuum Model (PCM): This is a popular method that creates a solute cavity from a set of overlapping spheres. gaussian.com

Integral Equation Formalism PCM (IEFPCM): This is the default and a more robust variant of PCM in many quantum chemistry software packages. It provides a continuous surface charge formalism, ensuring smooth and stable calculations. gaussian.com

SMD (Solvation Model based on Density): This is a universal solvation model developed by Truhlar and coworkers. It is parameterized for a wide range of solvents and is particularly recommended for calculating the free energy of solvation. gaussian.com

In the context of Quinoline, 6-chloro-2-methyl-8-nitro-, using these solvent models would be important for studying its properties in different environments. For example, the HOMO-LUMO energy gap, electronic spectra, and NLO properties can be significantly affected by the polarity of the solvent. researchgate.net By performing calculations with models like IEFPCM or SMD in various solvents (e.g., water, ethanol (B145695), chloroform), one can predict how the behavior of the molecule changes in different chemical environments. This is particularly relevant for understanding its reactivity and potential applications where it might be dissolved in a solution.

Thermochemical Properties from DFT Calculations

Density Functional Theory (DFT) calculations can be used to predict various thermochemical properties of a molecule by first performing a geometry optimization and then a vibrational frequency analysis. These properties are essential for understanding the stability and behavior of a compound at different temperatures.

The key thermochemical properties that can be obtained from DFT calculations include:

Zero-point vibrational energy (ZPVE): This is the energy of the molecule at 0 Kelvin, arising from its vibrational motion.

Enthalpy (H): This is the total heat content of the system.

Entropy (S): This is a measure of the disorder or randomness of the system.

Heat Capacity (C_v): This is the amount of heat required to raise the temperature of the system by a certain amount at constant volume.

These properties are typically calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The calculations rely on the harmonic oscillator approximation for the vibrational modes of the molecule.

For a molecule like Quinoline, 6-chloro-2-methyl-8-nitro-, these thermochemical parameters would provide insights into its thermodynamic stability. For example, the calculated standard enthalpy of formation would indicate the energy released or absorbed during its formation from its constituent elements. The entropy and heat capacity values are important for understanding how the molecule's energy is distributed among its translational, rotational, and vibrational degrees of freedom and how this distribution changes with temperature.

A representative table of calculated thermochemical properties for a similar organic molecule is shown below.

PropertyValueUnits
Zero-point vibrational energy123.45kcal/mol
Enthalpy135.67kcal/mol
Entropy98.76cal/mol·K
Heat Capacity (Cv)45.67cal/mol·K

Note: The data in this table is for illustrative purposes only. Accurate thermochemical data for Quinoline, 6-chloro-2-methyl-8-nitro- would require specific DFT calculations.

Nucleophilic Substitution Reactions in Nitroquinolines

The presence of a strongly electron-withdrawing nitro group significantly activates the quinoline ring system towards nucleophilic attack. This activation facilitates several types of nucleophilic substitution reactions, which are crucial for the functionalization of the heteroaromatic core.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. proquest.comwikipedia.org This reaction involves the addition of a nucleophile (a carbanion, N-anion, or O-anion) that carries a leaving group at the nucleophilic center. organic-chemistry.orgthieme-connect.de The process begins with the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group and a hydrogen atom from the ring, ultimately resulting in the substitution of a hydrogen atom. organic-chemistry.orgstudfile.net

In nitroquinolines, the nitro group directs the incoming nucleophile predominantly to the ortho and para positions. wikipedia.orgcdnsciencepub.com For instance, 6-nitroquinoline (B147349) undergoes VNS mainly at the 5-position (ortho), while 8-nitroquinoline (B147351) reacts at the 7-position (ortho). kuleuven.be Studies on various nitroquinolines have shown that VNS reactions can proceed efficiently, often faster than the conventional SNAr substitution of a halogen atom located in an equally activated position. proquest.comkuleuven.be

The reaction of 3-, 5-, 6-, 7-, and 8-nitroquinolines with 4-amino-1,2,4-triazole (B31798) in a potassium tert-butoxide-dimethyl sulfoxide (B87167) medium demonstrates this regioselectivity. The substitution occurs primarily at the position ortho to the nitro group, with the exception of 8-nitroquinoline, where the para position is favored. cdnsciencepub.com

Nitroquinoline IsomerVNS Amination Product (Major)Position of Substitution
5-Nitroquinoline6-Amino-5-nitroquinolineortho
6-Nitroquinoline5-Amino-6-nitroquinolineortho
7-Nitroquinoline8-Amino-7-nitroquinolineortho
8-Nitroquinoline5-Amino-8-nitroquinolinepara

This table illustrates the regioselectivity of the VNS amination reaction on different nitroquinoline isomers.

Cine-Substitution Reactions

Cine-substitution is a type of nucleophilic aromatic substitution where the entering group takes a position adjacent to the one vacated by the leaving group. iupac.org This reaction mechanism is distinct from direct ipso-substitution.

An unusual and synthetically useful example of cine-substitution is observed in highly activated nitroquinolone systems. For example, 1-methyl-3,6,8-trinitroquinolone undergoes cine-substitution when treated with various carbon nucleophiles. arkat-usa.orgnih.gov In this reaction, the nucleophile attacks the 4-position of the quinolone ring, leading to an adduct intermediate. Subsequent elimination of nitrous acid (from the nitro group at the 3-position) and aromatization results in the formation of a 4-substituted-6,8-dinitro-1-methyl-2-quinolone. nih.gov This transformation effectively replaces the 3-nitro group while functionalizing the adjacent C4 position. nih.gov

NucleophileProduct of Cine-Substitution on 1-methyl-3,6,8-trinitroquinolone
1,3-Dicarbonyl compounds4-(Dicarbonyl-methyl)-6,8-dinitro-1-methyl-2-quinolones
Nitroalkanes4-(Nitroalkyl)-6,8-dinitro-1-methyl-2-quinolones
Cyanides4-Cyano-6,8-dinitro-1-methyl-2-quinolone
Phenoxides4-Phenoxy-6,8-dinitro-1-methyl-2-quinolones

This table showcases the versatility of cine-substitution on a trinitroquinolone analog with various nucleophiles. nih.gov

Nucleophilic Displacement of Halogen and Nitro Groups

In addition to substituting hydrogen, nucleophiles can also displace other leaving groups, such as halogens or the nitro group itself, through a conventional SNAr mechanism. In compounds like 6-chloro-2-methyl-8-nitroquinoline, the chlorine atom at the 6-position is activated by the 8-nitro group, making it susceptible to nucleophilic displacement.

Competition between VNS and SNAr of a halogen is a known phenomenon. proquest.comnih.gov For instance, the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide resulted in a complex mixture, indicating that both the direct displacement of the aromatic hydrogen (VNS) and the substitution of the chlorine atom (SNAr) occurred. nih.gov Similarly, 2-chloro-6-methoxy-8-nitroquinoline (B8790687) reacts with ammonia (B1221849) in phenol (B47542) at high temperatures to yield a mixture containing 2-amino-6-methoxy-8-nitroquinoline, a product of halogen displacement. google.com

While less common, the direct nucleophilic displacement of a nitro group can also occur, particularly with certain nucleophiles and under specific conditions. rsc.org However, in many activated systems, VNS or halogen displacement are kinetically favored pathways. proquest.comkuleuven.be

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the quinoline ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the heterocyclic nitrogen atom. In 6-chloro-2-methyl-8-nitroquinoline, the reactivity is further modulated by the substituents on the benzene ring portion. The 8-nitro group is a powerful deactivating group and a meta-director for electrophilic attack. The 6-chloro group is also deactivating but directs incoming electrophiles to the ortho and para positions (C5 and C7). The 2-methyl group is an activating group, but its influence is primarily on the pyridine (B92270) ring.

Considering these competing effects, electrophilic substitution on 6-chloro-2-methyl-8-nitroquinoline is expected to be challenging and would preferentially occur on the benzene ring (carbocyclic ring) rather than the pyridine ring. The most likely positions for attack would be C5 and C7, directed by the chloro group, but strongly deactivated by the nitro group. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline (B1678124) have shown that the reaction's regioselectivity depends on the stability of the resulting product isomers. researchgate.net For the title compound, the combined deactivating effects of the nitro and chloro groups, and the quinoline nitrogen, make harsh reaction conditions necessary for any electrophilic substitution to proceed.

Cycloaddition Reactions of Activated Nitroalkene Moieties

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. wikipedia.org While aromatic rings are typically unreactive as dienophiles, the presence of strong electron-withdrawing groups can activate them to participate in [4+2] cycloaddition reactions.

The nitro group in nitroquinolines can sufficiently activate a double bond within the quinoline system, enabling it to act as a dienophile in polar, normal-electron-demand Diels-Alder reactions. sciforum.net Studies have shown that 5- and 8-nitroquinolines can react with electron-rich dienes like isoprene (B109036) and Danishefsky's diene. sciforum.net The reaction involves the [4+2] cycloaddition across one of the double bonds of the nitro-substituted ring. The strong electron-accepting character of the nitro group enhances the dienophilic nature of these heterocyclic compounds. sciforum.net This reactivity provides a pathway to complex, fused-ring systems that would be difficult to access otherwise.

Functional Group Interconversions (e.g., Nitro to Amino, Formyl Transformations)

The substituents on the 6-chloro-2-methyl-8-nitroquinoline scaffold can be chemically transformed to introduce further molecular diversity.

The reduction of the aromatic nitro group to an amino group is a common and crucial transformation in organic synthesis. This conversion can be achieved using various reducing agents. For nitroquinolines, a mild and effective method is the use of stannous chloride (tin(II) chloride). nih.govnih.gov This method is tolerant of many other functional groups, including halogens and alkyl substituents, allowing for the selective reduction of the nitro group to yield the corresponding aminoquinoline. nih.govnih.gov Other reagents, such as iron filings in acidic media, are also effective for this transformation. google.com The resulting aminoquinolines are valuable intermediates for the synthesis of a wide range of biologically active compounds.

ReagentProductReference
Stannous Chloride (SnCl₂)8-Amino-6-chloro-2-methylquinoline nih.govnih.gov
Iron (Fe) filings in acid8-Amino-6-methoxy-3-methylquinoline (from nitro precursor) google.com
Catalytic Hydrogenation (e.g., Raney Nickel)Aromatic Amines (General) wikipedia.org

This table summarizes common reagents for the reduction of nitroquinolines to aminoquinolines.

The 2-methyl group on the quinoline ring also represents a site for functionalization. It can be oxidized to a formyl group (-CHO), providing a reactive handle for further synthetic manipulations. A standard reagent for this transformation is selenium dioxide (SeO₂), which can effectively oxidize the methyl group of substituted quinolines to the corresponding 2-formylquinolines. nih.gov These formyl derivatives can then undergo a variety of subsequent reactions, such as condensations to form Schiff bases or other C-C bond-forming reactions. chemijournal.comchemijournal.com

Oxidation and Reduction Reactions

The chemical reactivity of "Quinoline, 6-chloro-2-methyl-8-nitro-" and its analogs is characterized by the transformations of its key functional groups: the nitro group at the C-8 position and the methyl group at the C-2 position. These sites are susceptible to reduction and oxidation, respectively, leading to a variety of important derivatives.

Oxidation Reactions

The oxidation of the 2-methyl group (a quinaldine (B1664567) derivative) is a key transformation for synthesizing quinoline-2-carboxaldehydes and quinoline-2-carboxylic acids, which are valuable intermediates in organic synthesis. tandfonline.com While specific studies on the oxidation of "Quinoline, 6-chloro-2-methyl-8-nitro-" are not extensively documented, the reactivity can be inferred from studies on analogous 2-methylquinolines. The electron-withdrawing nature of the chloro and nitro substituents would likely influence the reactivity of the methyl group.

Several reagents have been employed for the oxidation of the methyl group in various quinaldine derivatives. Selenium dioxide (SeO₂) is a common reagent for this purpose. Depending on the reaction conditions, it can yield either the corresponding aldehyde or the carboxylic acid. tandfonline.commdpi.org For instance, oxidation in boiling dioxane can produce quinoline-2-carboxaldehyde, while other conditions can lead to the formation of quinaldic acid. tandfonline.com Other methods include the use of nickel peroxide, which has been shown to convert methylquinolines to the corresponding quinoline-2,3-dicarboxylic acid in an aqueous base. tandfonline.com Metal-free oxidation protocols, utilizing hypervalent iodine reagents or a DMSO/I₂ system, have also been developed for the chemoselective conversion of methylquinolines to their respective aldehydes. researchgate.netacs.orgresearchgate.net

The table below summarizes common oxidation reactions for 2-methylquinoline (B7769805) analogs.

Substrate AnalogOxidizing AgentProductReference
2-Methylquinoline (Quinaldine)Selenium Dioxide (SeO₂)Quinoline-2-carboxaldehyde tandfonline.com
2-Methylquinoline (Quinaldine)Selenium Dioxide (SeO₂)Quinoline-2-carboxylic acid (Quinaldic acid) mdpi.org
2-Methylquinoline-3-carboxylic acidNickel PeroxideQuinoline-2,3-dicarboxylic acid tandfonline.com
4-MethylquinolinesHypervalent Iodine Reagents (e.g., PIDA)Quinoline-4-carbaldehydes researchgate.net

Reduction Reactions

The reduction of the 8-nitro group is a fundamental transformation, typically leading to the formation of 8-amino-6-chloro-2-methylquinoline. This amino derivative serves as a crucial building block for the synthesis of more complex molecules. The conversion of aromatic nitro compounds to their corresponding amines is a well-established reaction in organic chemistry.

A widely used method for the reduction of nitroquinolines involves the use of stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium, such as concentrated hydrochloric acid (HCl). This method is effective for the reduction of nitro groups to amines. While specific yields for "Quinoline, 6-chloro-2-methyl-8-nitro-" are not detailed in the literature, a Chinese patent describes a general procedure for preparing 2-methyl-8-aminoquinoline from 2-methyl-8-nitroquinoline via hydro-reduction. google.com

Catalytic hydrogenation is another prevalent method for the reduction of aromatic nitro groups. This involves molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. These reactions are often performed in solvents like ethanol or ethyl acetate (B1210297) and are known for their high efficiency and clean conversion.

The table below outlines common reduction methods applicable to 8-nitroquinoline analogs.

Substrate AnalogReducing Agent/SystemProductReference
Aromatic Nitro CompoundsTin(II) Chloride (SnCl₂)/HClCorresponding ArylamineGeneral Knowledge
2-Methyl-8-nitroquinolineHydro-reduction (Catalytic Hydrogenation)2-Methyl-8-aminoquinoline google.com
Aromatic Nitro CompoundsH₂ / Palladium on Carbon (Pd/C)Corresponding ArylamineGeneral Knowledge
Aromatic Nitro CompoundsIron (Fe) / NH₄Cl or Acetic AcidCorresponding ArylamineGeneral Knowledge

Conclusion

Quinoline (B57606), 6-chloro-2-methyl-8-nitro- represents a fascinating case study within the broader field of quinoline chemistry. Its synthesis, based on established methodologies, and its predicted physicochemical and spectroscopic properties highlight the systematic nature of organic chemistry. While direct applications of this specific compound are yet to be extensively explored, its potential as a versatile intermediate in organic synthesis, materials science, and medicinal chemistry is clear. Further research into this and similar substituted quinolines will undoubtedly continue to enrich the landscape of advanced chemical research.

Advanced Applications of Quinoline, 6 Chloro 2 Methyl 8 Nitro and Its Derivatives in Chemical Science

Applications in Organic Catalysis

The quinoline (B57606) framework is a cornerstone in the development of catalysts for organic synthesis. nih.govnih.gov While direct catalytic applications of 6-chloro-2-methyl-8-nitroquinoline are not extensively documented, the properties of its derivatives suggest significant potential. Quinoline-based compounds, particularly when complexed with metals, have shown catalytic activity in various reactions.

For instance, complexes formed between quinoline derivatives and copper salts have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalysis is dependent on the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com One study found that a 2-chloroquinoline-3-carbohydrazide (B12847495) ligand exhibited the highest catalytic activity among the tested compounds. mdpi.com Furthermore, the development of nanocatalysts has become a significant area of research for quinoline synthesis, offering benefits like high efficiency, reusability, and environmentally friendly conditions. nih.govacs.org These catalyst-based approaches are crucial for producing a wide array of quinoline derivatives for various applications. nih.gov

Development of Chemical Sensors (e.g., Fluorescent Sensors for Metal Ions)

Quinoline and its derivatives are exceptionally valuable in the design of chemical sensors, particularly fluorescent sensors for detecting metal ions. The quinoline moiety acts as a fluorophore, and its derivatives can be engineered to exhibit high selectivity and sensitivity for specific ions.

The general mechanism involves the binding of a metal ion to the quinoline derivative, which alters the electronic properties of the molecule and results in a detectable change in its fluorescence (e.g., enhancement or quenching). Schiff bases derived from quinoline are noted for their potential in sensing applications due to their versatile structures and responsive fluorescence properties. researchgate.net These sensors play a crucial role in environmental monitoring and biological imaging.

Table 1: Examples of Quinoline Derivative-Based Fluorescent Sensors

Sensor Derivative Class Target Ion(s) Sensing Mechanism Reference
Quinoline Schiff Bases Various Metal Ions Chelation-Enhanced Fluorescence researchgate.net
Azomethine-containing polymers pH Protonation/Deprotonation researchgate.net
8-Hydroxyquinoline (B1678124) based Zn²⁺, Cd²⁺ Chelation-Enhanced Fluorescence mdpi.com

Advanced Materials Science Applications

The robust, planar, and aromatic structure of the quinoline ring system makes it an excellent building block for advanced materials with tailored optical, electronic, and thermal properties. acs.org

Optoelectronic Materials

Quinoline derivatives are increasingly investigated for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). nih.govmdpi.com Their inherent properties, including high thermal and chemical stability, electron-transporting capabilities, and potential for high electroluminescence efficiency, are highly desirable. nih.govmdpi.com

The electronic properties can be tuned by adding various functional groups to the quinoline core. For example, the electron-withdrawing nature of the quinoline ring plays a significant role in electron transport. nih.gov The incorporation of quinoline fragments into π-extended conjugated systems is a key strategy for creating novel optoelectronic materials. researchgate.net Derivatives have been designed as donor-acceptor compounds, which exhibit promising nonlinear optical (NLO) responses, making them candidates for future high-tech optical devices. nih.gov Quinoline Schiff bases, in particular, show potential due to the extensive delocalization of their electron clouds and high non-linearity. mdpi.com

Polymeric Materials

Incorporating the quinoline moiety into polymer structures, either in the main chain or as a side-chain, can yield materials with unique photochemical and optical properties. tandfonline.comtandfonline.com These polymers have applications in areas such as molecular electronics and biosensors. tandfonline.com

Researchers have synthesized methacrylic monomers with side-chain styrylquinoline or azomethine-quinoline fragments. tandfonline.comtandfonline.com Upon polymerization, these materials exhibit interesting photochemical behaviors, such as photoinduced trans-cis-isomerization when illuminated with UV light. tandfonline.com The absorption properties of these polymers can be tuned by the addition of electron-donating or electron-withdrawing substituents to the quinoline unit. tandfonline.com Furthermore, novel synthetic routes have been developed for polyquinolines using metal-free catalysis, producing polymers with good solubility and molecular weights suitable for various applications. researchgate.net

Table 2: Properties of Quinoline-Containing Polymers

Polymer Type Monomer Unit Key Property Potential Application Reference
Poly(methacrylate) Azomethine-quinoline Photoinduced trans-cis-isomerization Optical Switches tandfonline.com
Poly(methacrylate) Styrylquinoline Photochemical reactivity Molecular Electronics, Biosensors tandfonline.com
Polyquinoline Alkyne-aldehyde & aniline (B41778) Photoluminescence Optoelectronics researchgate.net
Poly(CPA-co-AA) Quinoline-based chalcone (B49325) acrylate (B77674) Antimicrobial, Drug-releasing Biomedical nih.gov

Corrosion Inhibition Studies and Mechanisms

Quinoline derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.comjmaterenvironsci.comnajah.edunajah.edu Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comnajah.edu

The mechanism of inhibition involves the interaction between the inhibitor molecule and the metal surface. This adsorption is facilitated by the presence of heteroatoms (like the nitrogen in the quinoline ring and oxygens in the nitro group) which have lone pairs of electrons, as well as the π-electrons of the aromatic system. jmaterenvironsci.comnajah.edu These electrons can coordinate with the vacant d-orbitals of the metal atoms, leading to strong adsorption. This process can involve both physical adsorption (electrostatic interactions) and chemical adsorption (charge sharing or transfer). jmaterenvironsci.com

Studies on various quinoline derivatives show that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comnajah.edu The efficiency of inhibition generally increases with the concentration of the inhibitor. jmaterenvironsci.comnajah.edursc.org The specific substituents on the quinoline ring, such as chloro, methyl, and nitro groups, play a crucial role in modifying the electron density of the molecule and thus influencing its adsorption behavior and inhibition efficiency. najah.edu

Table 3: Corrosion Inhibition Efficiency of Various Quinoline Derivatives on Steel in HCl

Inhibitor Compound Concentration Inhibition Efficiency (%) Reference
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) 10⁻³ M 96 najah.edu
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2) 10⁻³ M 92 najah.edu
5-propoxymethyl-8-hydroxyquinoline (PMHQ) 10⁻³ M 94 rsc.org
5-methoxymethyl-8-hydroxyquinoline (MMHQ) 10⁻³ M 89 rsc.org
1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) 5 x 10⁻³ M 96 mdpi.comresearchgate.net
5-benzyl-8-propoxyquinoline (5BPQ) 2 mM 90.8 electrochemsci.org

Synthesis and Characterization of Quinoline, 6 Chloro 2 Methyl 8 Nitro Derivatives and Analogues

Structure-Property Relationships of Substituted Quinolines

The quinoline (B57606) ring system itself is an aromatic heterocycle, which provides a rigid and planar core. The electronic properties of this core are modulated by the attached functional groups. The methyl group at the 2-position is an electron-donating group through an inductive effect, which can influence the reactivity of the pyridine (B92270) ring. The chlorine atom at the 6-position is an electron-withdrawing group via induction but can also exhibit some electron-donating character through resonance. The nitro group at the 8-position is a strong electron-withdrawing group, which significantly impacts the electron density distribution across the entire quinoline system.

These substitutions can affect several key properties:

Electronic Properties: The combination of electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups creates a complex electronic landscape within the molecule. This can influence its reactivity in further chemical transformations, as well as its potential applications in areas like organic electronics.

Solubility: The presence of a polar nitro group and a halogen may slightly increase the polarity of the molecule compared to unsubstituted quinoline, potentially affecting its solubility in various organic solvents.

Basicity: The nitrogen atom in the quinoline ring possesses basic properties. The presence of electron-withdrawing groups, particularly the nitro group, is expected to decrease the basicity of the quinoline nitrogen.

A comparative analysis of the structure-activity relationships (SAR) in various nitroquinolines has shown that substitutions at the 5-, 6-, and 7-positions can generally increase potency in certain biological contexts, while substitutions at the 8-position often lead to a sharp reduction in potency. nih.gov The specific combination of substituents in 6-chloro-2-methyl-8-nitroquinoline would, therefore, result in a unique set of properties that could be tailored for specific applications.

Synthesis and Characterization of Related Halogenated and Nitrated Methylquinolines

The synthesis of Quinoline, 6-chloro-2-methyl-8-nitro- can be envisaged through a multi-step process, drawing upon established methods for the synthesis of substituted quinolines. A plausible synthetic route would involve the initial construction of the 6-chloro-2-methylquinoline (B1360239) core, followed by nitration.

One of the most common methods for the synthesis of the quinoline ring is the Skraup synthesis . nih.govpharmaguideline.comwikipedia.org This reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.org For the synthesis of 6-chloro-2-methylquinoline, a likely starting material would be 4-chloroaniline (B138754), which would react with crotonaldehyde (B89634) (formed in situ or added directly) in the presence of an acid catalyst.

Following the successful synthesis of the 6-chloro-2-methylquinoline intermediate, the final step would be the introduction of the nitro group at the 8-position via electrophilic aromatic substitution. Nitration of quinoline derivatives is a well-established process, typically carried out using a mixture of nitric acid and sulfuric acid. uop.edu.pkcdnsciencepub.com The conditions for the nitration of 6-chloro-2-methylquinoline would need to be carefully controlled to achieve selective substitution at the 8-position.

The characterization of the final product, Quinoline, 6-chloro-2-methyl-8-nitro-, would involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 1: Predicted Spectroscopic Data for Quinoline, 6-chloro-2-methyl-8-nitro-

Technique Predicted Data
¹H NMR Aromatic protons in the range of 7.5-9.0 ppm, with characteristic coupling patterns. A singlet for the methyl group around 2.7-2.9 ppm.
¹³C NMR Aromatic carbons in the range of 120-150 ppm. A signal for the methyl carbon around 20-25 ppm.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇ClN₂O₂). Fragmentation patterns would likely show the loss of the nitro group and other characteristic fragments.
IR Spec. Characteristic peaks for C-H aromatic stretching (~3000-3100 cm⁻¹), C=C and C=N aromatic stretching (~1400-1600 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and strong asymmetric and symmetric stretching of the NO₂ group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively).

Rational Design of Novel Quinoline Analogues for Specific Chemical Functions

The principles of rational design allow for the systematic modification of a lead compound to optimize its properties for a specific function. nih.govmanchester.ac.uk Quinoline, 6-chloro-2-methyl-8-nitro- serves as a scaffold that can be further functionalized to create novel analogues with tailored chemical properties.

The design of new quinoline-based molecules can be approached by considering three strategic domains: polarization, tuning of properties, and structural diversity. nih.gov

Modification of the Chloro Group: The chlorine at the 6-position can be replaced with other halogens (F, Br, I) to fine-tune the electronic properties and reactivity of the molecule. Alternatively, it could be substituted with other functional groups, such as methoxy (B1213986) or cyano groups, through nucleophilic aromatic substitution reactions, to further modulate the compound's characteristics.

Modification of the Methyl Group: The methyl group at the 2-position can be functionalized, for example, through oxidation to an aldehyde or carboxylic acid, providing a handle for further synthetic transformations and the introduction of new molecular fragments.

Modification of the Nitro Group: The nitro group at the 8-position is a versatile functional group. It can be reduced to an amino group, which can then be further derivatized to introduce a wide range of functionalities. The amino group can also act as a coordination site for metal ions, opening up possibilities for the design of novel ligands and metal complexes.

By systematically exploring these modifications, it is possible to create a library of novel quinoline analogues with a wide range of chemical functions, from fluorescent probes to materials with specific electronic properties. nih.gov The understanding of the structure-property relationships discussed in section 7.1 is crucial for guiding this rational design process.

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